molecular formula C13H15BrN2O2 B14019621 3-Bromo-2,4-dimethoxy-4-methyl-2,3-dihydroquinoline-1-carbonitrile CAS No. 66438-74-2

3-Bromo-2,4-dimethoxy-4-methyl-2,3-dihydroquinoline-1-carbonitrile

Cat. No.: B14019621
CAS No.: 66438-74-2
M. Wt: 311.17 g/mol
InChI Key: GLYBQGPDICIFIK-UHFFFAOYSA-N
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Description

1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes bromine, methoxy, and methyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- involves several steps, typically starting with the preparation of the quinoline core. Common synthetic routes include:

    Cyclization Reactions: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to minimize by-products and improve efficiency.

Chemical Reactions Analysis

1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted quinoline derivatives.

Scientific Research Applications

1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like 2-methylquinoline or 4-chloroquinoline share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridazine Derivatives: These compounds contain a similar nitrogen-containing heterocyclic ring but differ in their overall structure and functional groups, resulting in different applications and activities.

    Pyrazole Derivatives: Pyrazoles also contain nitrogen atoms in their ring structure and are known for their diverse biological activities, but their chemical reactivity and applications differ from quinoline derivatives.

The uniqueness of 1(2H)-QUINOLINECARBONITRILE,3-BROMO-3,4-DIHYDRO-2,4-DIMETHOXY-4-METHYL- lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

66438-74-2

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

3-bromo-2,4-dimethoxy-4-methyl-2,3-dihydroquinoline-1-carbonitrile

InChI

InChI=1S/C13H15BrN2O2/c1-13(18-3)9-6-4-5-7-10(9)16(8-15)12(17-2)11(13)14/h4-7,11-12H,1-3H3

InChI Key

GLYBQGPDICIFIK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(N(C2=CC=CC=C21)C#N)OC)Br)OC

Origin of Product

United States

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